molecular formula C7H9NS B157570 3-(Methylthio)aniline CAS No. 1783-81-9

3-(Methylthio)aniline

Cat. No.: B157570
CAS No.: 1783-81-9
M. Wt: 139.22 g/mol
InChI Key: KCHLDNLIJVSRPK-UHFFFAOYSA-N
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Description

3-(Methylthio)aniline, also known as 3-methylthioaniline, is an organosulfur compound with the chemical formula C7H9NS. It is an aromatic amine that is insoluble in water, but soluble in organic solvents. This compound is used as a starting material for the synthesis of a variety of organic compounds, and is used as a reagent in laboratory experiments. It has a wide range of applications in scientific research, including in the fields of biochemistry and physiology.

Scientific Research Applications

Catalysis and Chemical Synthesis

One of the notable applications of 3-(Methylthio)aniline derivatives is in catalysis, particularly in facilitating Suzuki-Miyaura cross-coupling reactions. Rao et al. (2014) detailed how a complex derived from 2-(methylthio)aniline with palladium(II) acts as an efficient catalyst for these reactions in water, achieving high turnover numbers (Rao et al., 2014). Additionally, modifications of the Gassman synthesis utilizing this compound have been developed for the preparation of 3-(methylthio)oxindoles, highlighting its role in synthesizing pharmacologically relevant compounds (Cybulski et al., 2014).

Material Science

In material science, the electrochemical copolymerization of aniline and 3-methylthiophene has been explored, leading to polymers with potential applications in catalysis and sensing. Zhang et al. (2007) demonstrated that copolymers formed from aniline and 3-methylthiophene exhibit catalytic activity towards the oxidation of hydroquinone, suggesting their use in electrochemical sensors and devices (Zhang et al., 2007).

Environmental Science

From an environmental perspective, this compound and its derivatives have been investigated for their utility in water treatment processes. Guo et al. (2004) utilized 2-(methylthio)aniline-modified Amberlite XAD-2 for preconcentrating and determining trace metals in water samples, showcasing its application in environmental monitoring and remediation (Guo et al., 2004).

Biochemical Applications

In the realm of biochemistry, Kinsinger and Kazmaier (2019) outlined the use of 2-(methylthio)aniline as a directing group in the selective mono-arylation of N-methylated amino acids and peptides, illustrating its importance in the modification of biomolecules for therapeutic purposes (Kinsinger & Kazmaier, 2019).

Safety and Hazards

3-(Methylthio)aniline is moderately toxic by ingestion . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled . When heated to decomposition, it emits toxic vapors of NOx and SOx .

Properties

IUPAC Name

3-methylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS/c1-9-7-4-2-3-6(8)5-7/h2-5H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHLDNLIJVSRPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061964
Record name m-(Methylthio)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1783-81-9
Record name 3-(Methylthio)benzenamine
Source CAS Common Chemistry
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Record name Benzenamine, 3-(methylthio)-
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Record name 3-(Methylthio)aniline
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Record name Benzenamine, 3-(methylthio)-
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Record name m-(Methylthio)aniline
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Record name 3-(methylthio)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is the enantioselective oxidation of 3-(methylthio)aniline significant in drug metabolism research?

A1: Mammalian flavin-containing monooxygenases (FMOs) play a crucial role in detoxifying xenobiotics, including drugs, by catalyzing their oxidation [, ]. this compound serves as a valuable model compound because its sulfoxidation product can exist as two enantiomers (R and S). Studying the enantioselectivity of this reaction, meaning the preferential formation of one enantiomer over the other, provides insights into the FMO enzyme's active site and its interactions with different substrates. This information is vital for predicting drug metabolism pathways and potential drug-drug interactions.

Q2: How do microbial monooxygenases offer an alternative for studying mammalian FMOs?

A2: Mammalian FMOs are notoriously difficult to isolate and study in large quantities []. The research demonstrates that microbial flavoprotein monooxygenases, with sequence similarity to human FMOs, can mimic their activity []. This discovery is significant because these microbial enzymes can be readily produced in the lab using recombinant DNA technology. This accessibility allows researchers to screen and identify microbial monooxygenases capable of enantioselectively oxidizing compounds like this compound, serving as valuable tools for generating and studying drug metabolites.

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